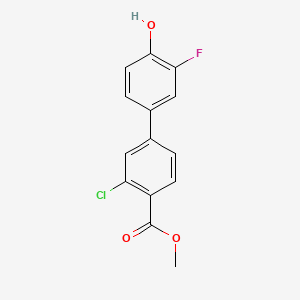

![molecular formula C20H18N2S2 B581098 1,4-Bis(benzo[b]thiophen-4-yl)piperazine CAS No. 1420987-86-5](/img/structure/B581098.png)

1,4-Bis(benzo[b]thiophen-4-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

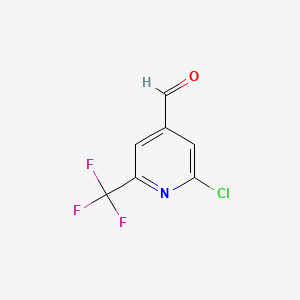

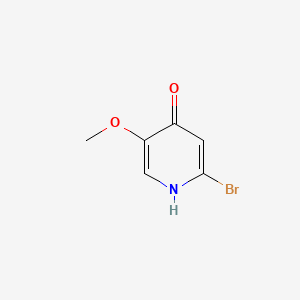

“1,4-Bis(benzo[b]thiophen-4-yl)piperazine” is a chemical compound with the molecular formula C20H18N2S2 . It is an intermediate in synthesizing Brexpiprazole 5-1H-Quinolin-2-one, an impurity of Brexpiprazole, which is a drug candidate useful in treatment and prevention of mental disorders including CNS disorders .

Synthesis Analysis

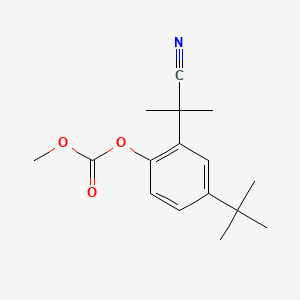

The synthesis of “1,4-Bis(benzo[b]thiophen-4-yl)piperazine” involves a nucleophilic substitution reaction of phenacyl bromides with hetero arylpiperazine . The process includes the use of 4-Chlorobenzo [b]thiophene, piperazine, palladium acetate (II), tri-tert-butylphosphonium tetraphenylborate, sodium tert-butoxide, and xylene, which are stirred at 120 to 130°C for 5 hours .

Molecular Structure Analysis

The molecular structure of “1,4-Bis(benzo[b]thiophen-4-yl)piperazine” is determined by its molecular formula C20H18N2S2 . The structural elucidation of reactive conjugates was carried out by considering the fragmentation pattern, nitrogen rule, and mass ppm error .

Chemical Reactions Analysis

The chemical reactions involving “1,4-Bis(benzo[b]thiophen-4-yl)piperazine” are complex and involve several steps. The structural elucidation of reactive conjugates was carried out by considering the fragmentation pattern, nitrogen rule, and mass ppm error .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Bis(benzo[b]thiophen-4-yl)piperazine” include a melting point of >75oC (dec.), a predicted boiling point of 394.4±22.0 °C, and a predicted density of 1.203±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .

Applications De Recherche Scientifique

Antibacterial and Cytotoxic Activities : A study by Mekky & Sanad (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. The compound also displayed effective biofilm inhibition activities and was found to be a potential inhibitor of the MurB enzyme, an essential component in bacterial cell wall synthesis (Mekky & Sanad, 2020).

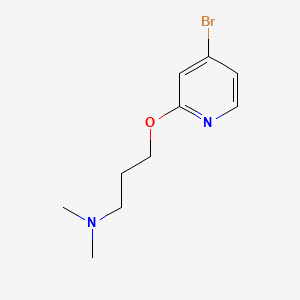

Antidepressant Properties : Research by Pérez-Silanes et al. (2001) focused on the synthesis of 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives to discover new antidepressants. They found that certain 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives led to promising results (Pérez-Silanes et al., 2001).

Antimicrobial Activity : Mishra & Chundawat (2019) synthesized a series of derivatives involving 1,4-Bis(benzo[b]thiophen-4-yl)piperazine and found that certain compounds exhibited potent activity against gram-negative bacterial strains and fungal strains like C. albicans (Mishra & Chundawat, 2019).

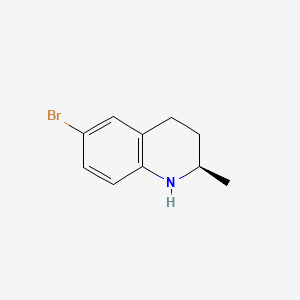

Synthesis of Anti-Psychotic Drugs : Kumar et al. (2018) outlined an efficient synthesis route for Brexpiprazole, an anti-psychotic drug, using 1-(benzo[b]thiophen-4-yl)piperazine as a key intermediate. This highlights the compound's role in the pharmaceutical synthesis of important drugs (Kumar et al., 2018).

Binding Characteristics in Drug Development : Karthikeyan et al. (2015) investigated the binding of a piperazine derivative to bovine serum albumin (BSA), which is crucial for understanding the pharmacokinetic mechanism of drugs. Their study provided insights into the interaction of piperazine derivatives with proteins, essential for drug design (Karthikeyan et al., 2015).

Safety And Hazards

While specific safety and hazards information for “1,4-Bis(benzo[b]thiophen-4-yl)piperazine” is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

1,4-bis(1-benzothiophen-4-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2S2/c1-3-17(15-7-13-23-19(15)5-1)21-9-11-22(12-10-21)18-4-2-6-20-16(18)8-14-24-20/h1-8,13-14H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNZFZVNUDTXBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C3C=CSC3=CC=C2)C4=C5C=CSC5=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Di(benzo[b]thiophen-4-yl)piperazine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)

![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)

![ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B581038.png)